molecular formula C11H9NS B3051380 Pyridine, 4-(phenylthio)- CAS No. 33399-48-3

Pyridine, 4-(phenylthio)-

Cat. No.: B3051380
CAS No.: 33399-48-3
M. Wt: 187.26 g/mol
InChI Key: SIXGMZJXZNKUIN-UHFFFAOYSA-N
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Description

Pyridine, 4-(phenylthio)- is a sulfur-containing heterocyclic organic compound. It is characterized by a pyridine ring substituted at the 4-position with a phenylthio group. This compound has garnered significant interest due to its diverse applications in various fields of research and industry.

Scientific Research Applications

Pyridine, 4-(phenylthio)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties has shown promise in the development of drugs targeting specific molecular pathways.

    Industry: Pyridine, 4-(phenylthio)- is used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

Pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Future Directions

Pyridine and its derivatives have increasing importance for medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer agents . Future research is expected to focus on the development of more potent and efficacious anticancer drugs with pyridine scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine, 4-(phenylthio)- can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with thiophenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of pyridine, 4-(phenylthio)- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are also utilized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 4-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylthio group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the phenylthio group can be replaced by other substituents under appropriate conditions

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Pyridine derivatives without the phenylthio group.

    Substitution: Various substituted pyridine derivatives

Comparison with Similar Compounds

    Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.

    Thiophenol: A sulfur-containing aromatic compound.

    Phenylthio-substituted Pyridines: Compounds with similar structures but different substitution patterns

Comparison: Pyridine, 4-(phenylthio)- is unique due to the specific positioning of the phenylthio group at the 4-position of the pyridine ring. This structural feature imparts distinct chemical and biological properties compared to other pyridine derivatives. For example, the phenylthio group can enhance lipophilicity and improve membrane permeability, making it more effective in certain biological applications .

Properties

IUPAC Name

4-phenylsulfanylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NS/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXGMZJXZNKUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067763
Record name Pyridine, 4-(phenylthio)-
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Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33399-48-3
Record name 4-(Phenylthio)pyridine
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Record name 4-(Phenylthio)pyridine
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Record name 4-(Phenylthio)pyridine
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Record name Pyridine, 4-(phenylthio)-
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Record name Pyridine, 4-(phenylthio)-
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Record name 4-(phenylthio)pyridine
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Record name 4-(PHENYLTHIO)PYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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